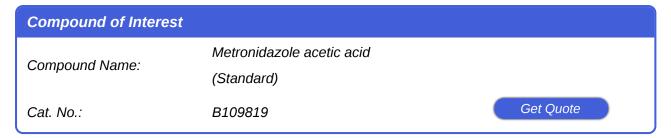


Metronidazole Impurity G Analytical Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Metronidazole Impurity G, a critical substance in the quality control of Metronidazole. Metronidazole is a widely used antibiotic and antiprotozoal medication, making the identification and control of its impurities essential for ensuring pharmaceutical safety and efficacy.[1] This document details the chemical properties, origins, and analytical methodologies for the detection and quantification of Metronidazole Impurity G, also known as 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid.

Physicochemical Properties

Metronidazole Impurity G is recognized by major pharmacopoeias, including the European Pharmacopoeia (EP), as a potential impurity in Metronidazole preparations.[2][3] It is available as a certified reference material (CRM) or pharmaceutical secondary standard, which is essential for method development, validation, and routine quality control testing.[4]

All quantitative data regarding the identity and properties of Metronidazole Impurity G have been summarized in the table below for clarity and ease of comparison.



Property	Data	Reference(s)
IUPAC Name	2-(2-Methyl-5-nitro-1H- imidazol-1-yl)acetic acid	
Synonyms	Metronidazole Acetic Acid, MNZ Acetic Acid, Metronidazole-1-acetic acid	
CAS Number	1010-93-1	
Molecular Formula	C ₆ H ₇ N ₃ O ₄	[5]
Molecular Weight	185.14 g/mol	[5]
Appearance	Solid	[6]
Solubility	Soluble in DMSO; Slightly soluble in Ethanol and PBS (pH 7.2)	[7]
Storage Conditions	2-8°C or -20°C in a refrigerator	
SMILES String	O=C(O)CN1C(C)=NC=C1 INVALID-LINK=O	
InChI Key	RVEGZXNRNWUYKI- UHFFFAOYSA-N	

Origin of Impurity

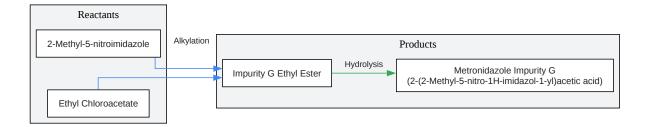
Metronidazole Impurity G can originate from two primary sources: as a byproduct during the synthesis of the Metronidazole active pharmaceutical ingredient (API) or as a degradation product.[7]

Synthesis Pathway

The impurity can be formed during the synthesis of Metronidazole's precursors. A key reaction involves the alkylation of 2-methyl-5-nitroimidazole. If chloroacetic acid or its esters are present as reactants or impurities, they can react with the imidazole ring to form the acetic acid side chain, leading to the generation of Impurity G. A known laboratory synthesis involves the



reaction of 2-methyl-5-nitro-1H-imidazole with ethyl chloroacetate to form the ethyl ester precursor, which can then be hydrolyzed to yield the impurity.[4][8]

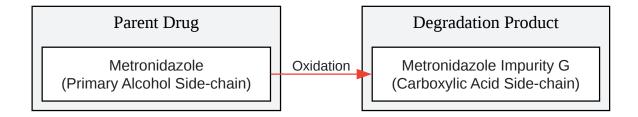


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Caption: Synthesis pathway of Metronidazole Impurity G.

Degradation Pathway

Metronidazole is susceptible to degradation under certain stress conditions, particularly oxidation. The primary alcohol group on the side chain of the Metronidazole molecule can be oxidized to a carboxylic acid, directly forming Impurity G. This degradation can be induced by exposure to oxidative agents or harsh environmental conditions like extreme pH and high temperature.[9][10]



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Caption: Degradation of Metronidazole to Impurity G.



Analytical Methodologies and Experimental Protocols

The control of Metronidazole Impurity G is typically achieved using High-Performance Liquid Chromatography (HPLC) with UV detection. Stability-indicating methods are particularly effective as they can separate the main component from all potential impurities and degradation products.[11]

Representative Experimental Protocol: Stability-Indicating HPLC

This protocol is a representative method synthesized from published stability-indicating assays for Metronidazole and its impurities.[7][12]

Objective: To quantify Metronidazole Impurity G and separate it from the Metronidazole API and other related substances.

A. Chromatographic Conditions:

Parameter	Specification	Reference(s)
Column	Phenyl or C18, 250 mm x 4.6 mm, 5 μm particle size	[7]
Mobile Phase	Phosphate buffer (pH 4.1) and a mixture of Propylene Carbonate:Methanol (60:40) in a 90:10 (v/v) ratio. Isocratic elution.	[7]
Flow Rate	1.0 mL/min	[7]
Detection	UV at 310 nm	[11]
Injection Volume	10 μL	[2]
Column Temperature	Ambient	[7]

B. Preparation of Solutions:



- Standard Solution: Accurately weigh a certified reference standard of Metronidazole Impurity
 G and dissolve it in the mobile phase to prepare a stock solution of known concentration
 (e.g., 100 μg/mL). Prepare working standards by serial dilution to construct a calibration
 curve (e.g., 0.1 10 μg/mL).
- Sample Solution: Accurately weigh a quantity of the Metronidazole drug substance or product, and dissolve it in the mobile phase to achieve a target concentration (e.g., 1 mg/mL). The solution may require sonication to ensure complete dissolution.
- System Suitability Solution: Prepare a solution containing both Metronidazole and Metronidazole Impurity G to verify the resolution and performance of the chromatographic system.

C. Analytical Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the blank (mobile phase), followed by the system suitability solution to ensure adequate resolution between the Metronidazole and Impurity G peaks.
- Inject the standard solutions in sequence to generate a calibration curve.
- Inject the sample solutions.
- Calculate the concentration of Metronidazole Impurity G in the sample by comparing its peak area to the calibration curve.

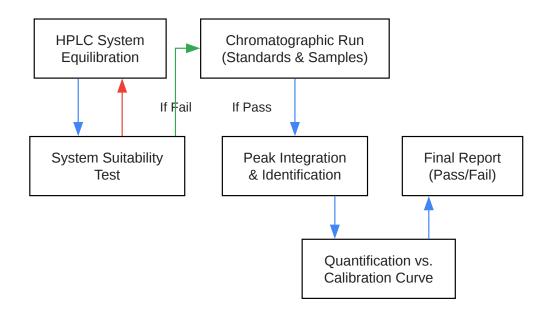
Analytical Workflow

The following diagram illustrates the typical workflow for the analysis of Metronidazole Impurity G in a quality control laboratory.



Sample Weighing & Dissolution

Reference Standard Preparation



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Caption: General experimental workflow for HPLC analysis.

Conclusion

The effective control of Metronidazole Impurity G is a fundamental requirement for ensuring the quality and safety of Metronidazole-containing pharmaceuticals. A thorough understanding of its chemical properties, origins through synthesis and degradation, and robust analytical methods are paramount. The use of a well-characterized analytical standard in conjunction with a validated, stability-indicating HPLC method allows for the accurate quantification of this impurity, ensuring that drug products meet the stringent requirements set by regulatory authorities.

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References

- 1. researchgate.net [researchgate.net]
- 2. uspbpep.com [uspbpep.com]
- 3. glppharmastandards.com [glppharmastandards.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Metronidazole Impurities | SynZeal [synzeal.com]
- 6. drugfuture.com [drugfuture.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. researchgate.net [researchgate.net]
- 11. A STABILITY INDICATING HPLC METHOD FOR THE DETERMINATION OF METRONIDAZOLE USING ECOFRIENDLY SOLVENT AS MOBILE PHASE COMPONENT | Semantic Scholar [semanticscholar.org]
- 12. d-nb.info [d-nb.info]
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